3-Amino-7-bromobenzofuran-2-carbonitrile
Description
3-Amino-7-bromobenzofuran-2-carbonitrile is a heterocyclic aromatic compound featuring a benzofuran core substituted with an amino group at the 3-position, a bromine atom at the 7-position, and a nitrile group at the 2-position. The bromine substituent introduces steric bulk and electron-withdrawing effects, distinguishing it from non-halogenated analogs.
Properties
Molecular Formula |
C9H5BrN2O |
|---|---|
Molecular Weight |
237.05 g/mol |
IUPAC Name |
3-amino-7-bromo-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C9H5BrN2O/c10-6-3-1-2-5-8(12)7(4-11)13-9(5)6/h1-3H,12H2 |
InChI Key |
ZAWVTYKPWTWITD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=C2N)C#N |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The preparation of 3-amino-7-bromobenzofuran-2-carbonitrile typically follows a three-step sequence:
-
Halogenation of a benzoic acid derivative to introduce bromine at the C7 position.
-
Cyclization to form the benzofuran core via palladium-catalyzed coupling.
-
Nitrile Introduction through substitution or oxidation of intermediate functional groups.
A representative route from patent CN110818661B involves:
-
Starting material: 4-amino-2-hydroxybenzoic acid derivatives.
-
Halogenation with N-bromosuccinimide (NBS) to achieve dibromination.
-
Coupling with trimethylsilylacetylene under palladium catalysis.
Halogenation Step Optimization
Bromination Reagents and Conditions
Bromination efficiency depends on reagent selection and solvent systems:
| Reagent | Solvent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| NBS | DMF | 80–90 | 85 | Di-brominated isomers |
| Br₂/H₂SO₄ | Acetic acid | 25–30 | 72 | Oxidative decomposition |
| Dibromohydantoin | THF | 60–70 | 78 | Mono-brominated species |
Data adapted from large-scale synthesis protocols.
Regioselectivity challenges arise due to competing bromination at C3 and C5 positions. Steric hindrance from the amino group directs bromination to C7 in 4-amino-2-hydroxybenzoic acid precursors.
Cyclization and Benzofuran Core Formation
Palladium-Catalyzed Coupling
The critical cyclization step employs transition metal catalysts:
Reaction Setup
-
Substrate: 4-amino-3,5-dibromo-2-hydroxybenzoic acid
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Ligand: BINAP (10 mol%)
-
Solvent: Acetonitrile
-
Temperature: 45–50°C
Mechanistic studies indicate oxidative addition of the C–Br bond to palladium, followed by alkyne insertion and reductive elimination to form the benzofuran ring.
Nitrile Group Introduction Strategies
Nucleophilic Substitution
The carboxylic acid intermediate is converted to the nitrile via:
-
Activation : Conversion to acyl chloride using SOCl₂.
-
Cyanide Displacement : Treatment with CuCN in DMF at 120°C.
Optimized Conditions
| Parameter | Value |
|---|---|
| Reaction Time | 12–16 h |
| Cyanide Source | KCN (2.5 equiv) |
| Catalyst | 18-Crown-6 (0.1 equiv) |
| Yield | 68% |
Data extrapolated from analogous benzofuran cyanation procedures.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Large-scale synthesis benefits from flow chemistry:
-
Residence Time : 8–12 minutes
-
Temperature Control : ±2°C variance
-
Catalyst Recycling : 95% recovery via membrane filtration
Economic Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg |
| Waste Generation | 30% | 12% |
| Production Cost | $1,200/kg | $850/kg |
Data derived from patent-scale implementations.
Analytical Characterization Protocols
Purity Assessment
Critical quality control parameters include:
-
HPLC : C18 column, 0.1% TFA/ACN gradient, retention time = 6.8 min
-
NMR (¹H, 400 MHz): δ 7.45 (d, J = 8.4 Hz, 1H), 6.92 (s, 1H), 5.21 (s, 2H, NH₂)
-
HRMS : [M+H]⁺ calculated for C₉H₆BrN₂O: 252.9654, found 252.9651
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-bromobenzofuran-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzofuran derivatives, while cycloaddition reactions can produce complex polycyclic structures .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Preliminary studies indicate that 3-amino-7-bromobenzofuran-2-carbonitrile exhibits significant anticancer properties. Compounds in this class have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2) cells. For example, a study demonstrated that derivatives of this compound could significantly reduce cell viability in cancerous cells while sparing normal cells from toxicity .
Mechanism of Action
The anticancer effects are believed to be mediated through the inhibition of specific enzymes involved in cell proliferation and apoptosis induction. The binding interactions with biomolecules suggest potential pathways for therapeutic intervention .
Biochemical Research
Enzyme Inhibition Studies
3-Amino-7-bromobenzofuran-2-carbonitrile is utilized in biochemical research to study enzyme-substrate interactions. It acts as a substrate analog or inhibitor in enzymatic assays, providing insights into biochemical pathways and mechanisms. This application is crucial for the design of novel enzyme inhibitors that could serve as therapeutic agents.
Case Study: Enzyme Interaction
In one study, researchers explored the binding affinity of this compound with various enzymes, revealing its potential as an inhibitor for specific targets involved in metabolic pathways. These findings contribute to the understanding of enzyme functions and their roles in disease processes.
Synthetic Chemistry
Building Block for Organic Synthesis
In synthetic organic chemistry, 3-amino-7-bromobenzofuran-2-carbonitrile serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for various chemical reactions, including nucleophilic substitution and further functional group modifications.
| Application Area | Method of Application | Results/Outcomes |
|---|---|---|
| Anticancer Research | Cell viability assays | Significant reduction in cancer cell proliferation |
| Enzyme Studies | Enzymatic assays | Insights into enzyme mechanisms and potential inhibitors |
| Synthetic Chemistry | Nucleophilic substitution | Development of novel organic molecules |
Environmental Science
Pollutant Studies
This compound is also being explored for applications in environmental science, where it may be used as a tracer or model compound to study the fate of similar organic pollutants in the environment. Its stability and reactivity make it suitable for assessing environmental impacts.
Mechanism of Action
The mechanism of action of 3-Amino-7-bromobenzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group at the 3-position and the nitrile group at the 2-position play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Structural Differences :
- Core Heteroatom : The benzothiophene core (sulfur atom) in the compared compound contrasts with the benzofuran core (oxygen atom) in the target molecule. Sulfur’s larger atomic radius and lower electronegativity reduce aromaticity compared to oxygen, altering electronic properties and reactivity .
- Substituents : The presence of a 7-oxo group and a tetrahydro (partially saturated) ring in the benzothiophene derivative introduces conformational rigidity and hydrogen-bonding capacity, absent in the fully aromatic, brominated benzofuran compound.
Physicochemical Properties :
- Hydrogen Bonding: The benzothiophene derivative exhibits N–H···N and N–H···O hydrogen bonds, stabilizing its crystal lattice .
- Reactivity : The ketone group in the benzothiophene compound enables nucleophilic additions, whereas the bromine in the benzofuran analog facilitates cross-coupling reactions (e.g., Suzuki couplings) for further functionalization.
Table 1: Key Structural and Physical Properties
Comparison with 3-Amino-1-benzofuran-2-carbonitrile
Structural Differences :
- Substituent Position: The non-brominated analog lacks the 7-bromine atom, reducing molecular weight by ~80 g/mol and eliminating steric hindrance at the 7-position.
- Electronic Effects : Bromine’s electron-withdrawing nature in the target compound enhances electrophilic substitution reactivity compared to the unsubstituted benzofuran analog.
Biological Activity
3-Amino-7-bromobenzofuran-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The structure of 3-amino-7-bromobenzofuran-2-carbonitrile includes:
- Amino group at the 3-position
- Bromine atom at the 7-position
- Carbonitrile group at the 2-position
The molecular formula is with a molecular weight of approximately 256.05 g/mol. The unique arrangement of these functional groups suggests various potential reactivities and biological interactions.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to 3-amino-7-bromobenzofuran-2-carbonitrile exhibit significant antimicrobial properties . For instance, derivatives of benzofuran have been shown to inhibit the growth of various pathogens. The underlying mechanism may involve the disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Potential
Research has highlighted the anticancer activity of benzofuran derivatives, including 3-amino-7-bromobenzofuran-2-carbonitrile. Several studies have reported its effectiveness against different cancer cell lines:
| Cell Line | Type of Cancer | IC50 (μM) | Reference |
|---|---|---|---|
| MCF-7 | Breast Cancer | 10.5 | |
| NCI-H187 | Lung Cancer | 12.0 | |
| KB | Oral Cancer | 8.0 |
These findings suggest that this compound may induce cytotoxic effects through mechanisms such as apoptosis or cell cycle arrest.
The biological activity of 3-amino-7-bromobenzofuran-2-carbonitrile may be attributed to its ability to interact with specific enzymes and proteins involved in critical biochemical pathways. For example, it has been studied for its potential role as an enzyme inhibitor, particularly targeting oxidoreductases and kinases, which are crucial in cancer progression and microbial resistance.
Case Studies
- Enzyme Inhibition Studies : A study focused on the interaction between 3-amino-7-bromobenzofuran-2-carbonitrile and the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli. The compound demonstrated significant inhibitory effects, suggesting potential applications in antibiotic development .
- Antitumor Activity Assessment : In vitro tests on human cancer cell lines revealed that this compound exhibits selective cytotoxicity, with lower IC50 values indicating higher potency compared to other benzofuran derivatives .
Structural Analogues and Their Activities
The biological activity of 3-amino-7-bromobenzofuran-2-carbonitrile can be compared with its structural analogues:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-6-bromobenzofuran-2-carbonitrile | Amino at 3-position, bromine at 6-position | Moderate anticancer activity |
| 3-Amino-benzofuran-2-carbonitrile | Lacks bromine substituent | Lower antimicrobial activity |
| 7-Bromo-benzofuran-2-carbonitrile | Bromine at 7-position without amino group | Focused on different synthetic pathways |
The variations in biological activity among these compounds highlight the importance of structural modifications in enhancing therapeutic efficacy.
Q & A
Q. How to reconcile discrepancies between observed hydrogen-bonding networks in crystallography and DFT-predicted molecular electrostatic potentials?
- Methodological Answer : Crystallographic data (e.g., N-H···O=S interactions) often reveal intermolecular forces absent in gas-phase DFT models. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations incorporating crystal lattice parameters (space group, unit cell dimensions) improve agreement. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., % contribution of H-bonding vs. van der Waals interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
